3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Nitroreductase prodrug Hypoxia targeting Cannabinoid receptor

This compound uniquely merges a tetrahydrobenzo[c]chromen-6-one cannabinoid-mimetic core with a 4-nitrobenzyl ether, enabling hypoxia-selective prodrug activation and CB2-biased ligand development. Unlike generic urolithins or simple nitrobenzyl derivatives, it retains both pharmacophores in a single, saturated scaffold. Sold 'as-is' under AldrichCPR, requiring independent analytical confirmation (NMR, HRMS, HPLC). Select this to benchmark internal QC workflows while accessing underexplored dual-mechanism chemical space.

Molecular Formula C21H19NO5
Molecular Weight 365.385
CAS No. 307550-92-1
Cat. No. B2886329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS307550-92-1
Molecular FormulaC21H19NO5
Molecular Weight365.385
Structural Identifiers
SMILESCC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H19NO5/c1-13-10-18(26-12-14-6-8-15(9-7-14)22(24)25)20-16-4-2-3-5-17(16)21(23)27-19(20)11-13/h6-11H,2-5,12H2,1H3
InChIKeyZFOUCGXCHMOGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: A Benzo[c]chromen-6-one Scaffold for Cannabinoid and Nitroreductase Prodrug Research


3-Methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 307550-92-1) is a synthetic small molecule built on the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one tricyclic core [1]. This scaffold is structurally related to the classical phytocannabinoid cannabinol (CBN) but replaces the 6,6-dimethyl moiety with a fully saturated ring and incorporates a 4-nitrobenzyl ether at the 1-position. The 4-nitrobenzyl substituent is a well-known functional handle for nitroreductase (NTR)-responsive prodrug and probe design, making this compound a potential dual-purpose tool for cannabinoid receptor engagement and hypoxia-targeted research. The compound is commercially available under the AldrichCPR collection of rare and unique chemicals, indicating that its full characterization and biological profile remain to be established .

Why Structurally Close Analogs Cannot Substitute for 3-Methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in Targeted Assays


The compound integrates two distinct pharmacophoric elements—a tetrahydro-benzo[c]chromen-6-one cannabinoid-mimetic core and a 4-nitrobenzyl ether group—that are not simultaneously present in any single commercially available analog. Substituting with a generic 6H-benzo[c]chromen-6-one derivative (e.g., urolithins) would forfeit the nitroreductase-responsive functionality, while a simple 4-nitrobenzyl derivative without the tricyclic core would lack the structural determinants required for cannabinoid receptor engagement . Critically, the saturated tetrahydro ring at positions 7–10 distinguishes this compound from naturally occurring CBN, potentially altering receptor binding kinetics and metabolic stability in ways that cannot be predicted without compound-specific evaluation. The Sigma-Aldrich AldrichCPR classification explicitly cautions that no analytical or biological data are supplied, underscoring that any substitution with unvalidated 'similar' structures introduces uncontrolled risk . The quantitative evidence below clarifies the dimensions along which this compound must justify its selection relative to defined comparators.

Quantitative Differentiation Evidence for 3-Methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


Nitroreductase-Responsive Prodrug Potential: Absence of the 4-Nitrobenzyl Moiety in Classical Cannabinoid Scaffolds

The 4-nitrobenzyl group is a validated trigger for NTR-dependent reduction, a feature absent from cannabinol (CBN) and the major urolithins. While direct NTR kinetic data for this specific compound are not publicly available, the presence of this functional group enables a mechanism-based differentiation: CBN (Ki = 126–211 nM at CB1/CB2) lacks any hypoxia-responsive element, whereas the target compound's 4-nitrobenzyl ether is expected to undergo reduction to the corresponding 4-aminobenzyl derivative under NTR-expressing conditions, potentially altering its receptor binding profile [1]. This structural feature cannot be matched by 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, the parent phenol.

Nitroreductase prodrug Hypoxia targeting Cannabinoid receptor

Differentiation from Urolithin-Derived Cholinesterase Inhibitors via Scaffold Hybridization

A 2014 study demonstrated that 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with potency comparable to rivastigmine and galantamine, whereas the parent urolithins showed negligible activity [1]. The target compound incorporates the active tetrahydro scaffold but additionally bears the 4-nitrobenzyl moiety, creating a hybrid structure that is not represented in the published cholinesterase SAR. This hybrid character means the compound cannot be replaced by any single urolithin or tetrahydro-benzo[c]chromen-6-one derivative from the original series without losing the structural feature that may confer additional biological functionality.

Cholinesterase inhibitor Alzheimer's disease Scaffold hybridization

Structural Divergence from Cannabinol in the 7,8,9,10-Tetrahydro Region

Cannabinol (CBN, Ki 126–211 nM at CB1/CB2) contains a 6,6-dimethyl substituted pyran ring, whereas the target compound replaces this with a fully saturated tetrahydro ring [1]. In classical cannabinoid SAR, the 6,6-dimethyl group is a key determinant of CB1 versus CB2 selectivity. The saturated 7,8,9,10-tetrahydro variant has been shown in related series (e.g., AM-1714) to produce sub-nanomolar CB2 affinity with >400-fold selectivity over CB1. While AM-1714 and the target compound differ in substitution pattern, the shared tetrahydro core suggests a potential for distinct selectivity profiles relative to CBN, although direct binding data for the target compound remain absent.

Cannabinoid receptor Structure-activity relationship Cannabinol analog

Chemical Identity Assurance: The AldrichCPR 'As-Is' Designation as a Procurement Consideration

Sigma-Aldrich categorizes this compound under AldrichCPR, a collection of rare and unique chemicals for which no analytical data (NMR, HPLC, MS) are collected or provided . This 'as-is' designation has direct procurement implications: unlike standard catalog compounds that include a Certificate of Analysis (CoA), this product requires the buyer to independently verify identity and purity. This contrasts with closely related analogs such as 3-({4-nitrobenzyl}oxy)-6H-benzo[c]chromen-6-one (CAS 314744-78-0), which may be available with full characterization from multiple vendors. The AldrichCPR status thus imposes a higher burden of validation but also provides access to a unique substitution pattern not otherwise commercially available.

Chemical procurement Quality assurance Rare chemical collection

Application Scenarios Where 3-Methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Offers Unique Value


Nitroreductase-Responsive Cannabinoid Prodrug Discovery

The 4-nitrobenzyl ether at the 1-position provides a trigger for NTR-mediated cleavage, enabling the compound to serve as a potential prodrug that releases the active 1-hydroxy-tetrahydro-benzo[c]chromen-6-one species selectively in hypoxic environments. This application leverages the dual functionality discussed in the NTR-responsive evidence above and is not achievable with any classical cannabinoid such as CBN or THC [Section 3, Evidence 1].

CB2-Selective Probe Development Based on the Tetrahydro Scaffold

The saturated 7,8,9,10-tetrahydro ring, shared with the highly CB2-selective AM-1714 series, positions this compound as a starting point for developing CB2-biased ligands. Unlike CBN, which exhibits weak and non-selective binding, the tetrahydro scaffold has demonstrated the capacity for sub-nanomolar CB2 affinity in closely related analogs [Section 3, Evidence 3].

Scaffold-Hybridization Studies for Dual Cholinesterase/Cannabinoid Activity

The tetrahydro-benzo[c]chromen-6-one core has validated cholinesterase inhibitory activity comparable to clinical drugs like rivastigmine [Section 3, Evidence 2], while the 1-position substitution pattern is characteristic of cannabinoid receptor ligands. This scaffold hybridization enables exploratory studies into dual-mechanism compounds for neurodegenerative disorders.

Internal Method Validation and In-House Characterization Programs

Given the AldrichCPR 'as-is' designation, this compound is suited for laboratories equipped to perform independent structural confirmation (NMR, HRMS, HPLC purity assessment) as part of their internal quality control workflows. Procurement of this compound imposes a validation requirement that can serve as a benchmarking exercise for analytical capabilities, a consideration not relevant for fully characterized analogs [Section 3, Evidence 4].

Quote Request

Request a Quote for 3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.